![molecular formula C15H12O8 B10819180 Quercetin-d3 (hydrate)](/img/structure/B10819180.png)
Quercetin-d3 (hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin-d3 (hydrate) is a deuterated form of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. The deuterium labeling in quercetin-d3 enhances its stability and allows for more precise analytical measurements, making it a valuable tool in scientific research. Quercetin itself is known for its antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quercetin-d3 (hydrate) involves the incorporation of deuterium atoms into the quercetin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves quercetin and deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of quercetin-d3 (hydrate) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain quercetin-d3 (hydrate) with high deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions: Quercetin-d3 (hydrate) undergoes various chemical reactions, including:
Oxidation: Quercetin-d3 can be oxidized to form quercetin quinone.
Reduction: It can be reduced to form dihydroquercetin-d3.
Substitution: Quercetin-d3 can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like acetic anhydride (for acetylation) and benzoyl chloride (for benzoylation) are commonly employed.
Major Products:
Oxidation: Quercetin quinone-d3.
Reduction: Dihydroquercetin-d3.
Substitution: Acetylated or benzoylated derivatives of quercetin-d3.
Wissenschaftliche Forschungsanwendungen
Quercetin-d3 (hydrate) is extensively used in scientific research due to its stability and enhanced analytical properties. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of quercetin and its metabolites.
Biology: Studied for its role in modulating cellular pathways, including apoptosis and autophagy.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of dietary supplements and functional foods due to its antioxidant properties.
Wirkmechanismus
Quercetin-d3 (hydrate) exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Anticancer Properties: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK.
Vergleich Mit ähnlichen Verbindungen
Quercetin-d3 (hydrate) is unique due to its deuterium labeling, which enhances its stability and analytical precision. Similar compounds include:
Quercetin: The non-deuterated form, widely studied for its biological activities.
Dihydroquercetin: A reduced form of quercetin with similar antioxidant properties.
Rutin: A glycosylated form of quercetin with enhanced water solubility.
Quercetin-d3 (hydrate) stands out for its use in precise analytical applications, making it a valuable tool in both research and industry.
Eigenschaften
Molekularformel |
C15H12O8 |
---|---|
Molekulargewicht |
323.27 g/mol |
IUPAC-Name |
3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one;hydrate |
InChI |
InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2/i1D,2D,3D; |
InChI-Schlüssel |
OKXFBEYCJRMINR-KADUPEOVSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H].O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.